molecular formula C10H11IO B14772459 2-Iodo-4-isopropylbenzaldehyde

2-Iodo-4-isopropylbenzaldehyde

Cat. No.: B14772459
M. Wt: 274.10 g/mol
InChI Key: QROYSOPQTOCXJE-UHFFFAOYSA-N
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Description

2-Iodo-4-isopropylbenzaldehyde: is an organic compound with the molecular formula C10H11IO. It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted by an iodine atom at the 2-position and an isopropyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-isopropylbenzaldehyde typically involves the iodination of 4-isopropylbenzaldehyde. One common method is the halogen exchange reaction, where 4-isopropylbenzaldehyde is treated with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around room temperature to slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization or column chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-isopropylbenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Yield various substituted benzaldehydes depending on the nucleophile used.

    Oxidation Reactions: Produce 2-Iodo-4-isopropylbenzoic acid.

    Reduction Reactions: Result in 2-Iodo-4-isopropylbenzyl alcohol.

Scientific Research Applications

Chemistry: 2-Iodo-4-isopropylbenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions and as a precursor for the synthesis of biologically active molecules. Its ability to undergo selective reactions makes it a valuable tool for investigating biochemical pathways .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its derivatives have shown promise in preclinical studies for their antimicrobial, anticancer, and anti-inflammatory activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers, coatings, and electronic materials .

Mechanism of Action

The mechanism of action of 2-Iodo-4-isopropylbenzaldehyde depends on its specific application. In chemical reactions, the iodine atom and the aldehyde group play crucial roles in determining the reactivity and selectivity of the compound. The iodine atom can act as a leaving group in substitution reactions, while the aldehyde group can participate in nucleophilic addition and oxidation-reduction reactions .

In biological systems, the compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Iodo-4-isopropylbenzaldehyde is unique due to the presence of both an iodine atom and an isopropyl group on the benzene ring. This combination imparts distinct chemical and physical properties to the compound, such as increased reactivity and steric hindrance, which can influence its behavior in various reactions and applications .

Properties

Molecular Formula

C10H11IO

Molecular Weight

274.10 g/mol

IUPAC Name

2-iodo-4-propan-2-ylbenzaldehyde

InChI

InChI=1S/C10H11IO/c1-7(2)8-3-4-9(6-12)10(11)5-8/h3-7H,1-2H3

InChI Key

QROYSOPQTOCXJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C=O)I

Origin of Product

United States

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